molecular formula C8H13NO2 B1487291 4,4-Dimethylpentanoyl isocyanate CAS No. 1019114-43-2

4,4-Dimethylpentanoyl isocyanate

Cat. No.: B1487291
CAS No.: 1019114-43-2
M. Wt: 155.19 g/mol
InChI Key: UANCPMPPTOONBV-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanoyl isocyanate is a chemical compound with the molecular formula C8H13NO2. It belongs to the family of isocyanates, which are known for their reactivity and versatility in organic synthesis. This compound is characterized by the presence of an isocyanate group (-NCO) attached to a 3,3-dimethylbutanecarbonyl moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of isocyanates, including 3,3-dimethylbutanecarbonyl isocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .

Types of Reactions:

Common Reagents and Conditions:

    Water: Hydrolysis of isocyanates.

    Alcohols: Formation of urethanes.

    Amines: Formation of ureas.

Major Products:

    Carbamic Acid: Intermediate in hydrolysis.

    Urethanes: Products of reaction with alcohols.

    Ureas: Products of reaction with amines.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutanecarbonyl isocyanate involves the reactivity of the isocyanate group (-NCO). This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acid, urethanes, and ureas, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylpentanoyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its branched alkyl chain can influence its reactivity and the properties of the products formed from its reactions.

Properties

IUPAC Name

4,4-dimethylpentanoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANCPMPPTOONBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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